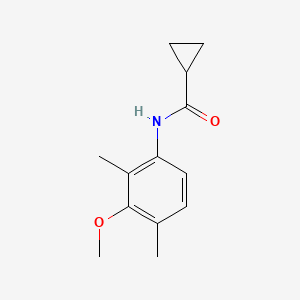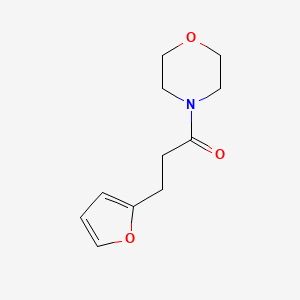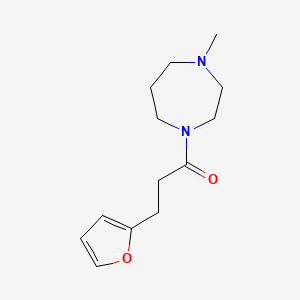![molecular formula C15H18N2O5S B7503179 4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and treat various inflammatory and autoimmune diseases.
作用机制
4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. JAK3 is involved in the activation of signal transducer and activator of transcription (STAT) proteins, which regulate gene expression and immune responses. By inhibiting JAK3, this compound can prevent the activation of STAT proteins and reduce the production of cytokines that contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in various preclinical and clinical studies. In a phase II clinical trial, this compound was found to be effective in reducing symptoms of rheumatoid arthritis and improving joint function. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease. However, this compound can also have side effects such as increased risk of infection, anemia, and liver damage.
实验室实验的优点和局限性
4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in immune responses and inflammation. It can also be used to develop new treatments for inflammatory and autoimmune diseases. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on 4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid. One direction is to investigate its potential use in treating other autoimmune and inflammatory diseases such as lupus, asthma, and type 1 diabetes. Another direction is to develop new JAK inhibitors with improved selectivity and fewer side effects. Additionally, research can focus on understanding the molecular mechanisms of this compound and its effects on immune cells and cytokine signaling pathways.
合成方法
The synthesis of 4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid involves the reaction of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-2-methyl-2H-benzo[b][1,4]oxazine with N-(4-(2-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-(trifluoromethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 99%.
科学研究应用
4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to selectively inhibit JAK3, which plays a crucial role in the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound can modulate the immune response and reduce inflammation.
属性
IUPAC Name |
4-[4-(cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14(11-1-2-11)16-7-9-17(10-8-16)23(21,22)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQRABGMFLYTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)

methanone](/img/structure/B7503137.png)
![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)
![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)

![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
